molecular formula C13H19ClN2O B1389729 2-(5-Methoxy-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride CAS No. 39974-98-6

2-(5-Methoxy-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride

Cat. No.: B1389729
CAS No.: 39974-98-6
M. Wt: 254.75 g/mol
InChI Key: BUWRZIXFMKDSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 2-(5-Methoxy-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine Hydrochloride

This compound is a synthetic indole derivative characterized by its complex molecular architecture and distinctive substitution pattern. The compound, bearing the molecular formula C13H19ClN2O, represents a hydrochloride salt form of the parent amine compound 1-(5-methoxy-1-methylindol-3-yl)propan-2-amine. With a molecular weight of 254.75 grams per mole, this crystalline substance exhibits properties consistent with substituted tryptamine derivatives.

The chemical structure incorporates several key functional elements that define its chemical behavior and potential applications. The indole core structure serves as the fundamental scaffold, with a methoxy group positioned at the 5-position of the benzene ring portion. Additionally, the molecule features N-methylation at the indole nitrogen and a methylated ethylamine side chain extending from the 3-position of the indole ring. These structural modifications create a compound with distinct physicochemical properties compared to simpler indole derivatives.

The compound's systematic nomenclature reflects its complex structure, with alternative naming conventions including 1-(5-methoxy-1-methylindol-3-yl)propan-2-amine hydrochloride. The International Union of Pure and Applied Chemistry name provides precise structural identification, while various chemical databases have assigned specific identification codes for research and commercial purposes.

Table 1: Basic Chemical Properties of this compound

Property Value Source
Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
PubChem CID 46736535
Chemical Abstract Service Registry Number 39974-98-6
Physical State Crystalline solid
Parent Compound CID 43818989

Historical Context and Discovery

The development of this compound emerges from the broader historical context of indole alkaloid research, particularly the pioneering work conducted by Alexander Theodore Shulgin and his collaborators during the latter half of the twentieth century. Shulgin's systematic exploration of tryptamine derivatives established the foundational knowledge base that informed subsequent synthetic efforts in this chemical domain.

The historical trajectory of related compounds provides essential context for understanding the development of this particular derivative. Alexander Shulgin's comprehensive investigations into tryptamine chemistry, documented extensively in his collaborative works, established methodological frameworks for synthesizing and characterizing substituted indole compounds. His research group developed systematic protocols for evaluating the structural relationships between different tryptamine derivatives, creating a scientific foundation that continues to influence contemporary research.

This comprehensive review aims to establish a detailed understanding of this compound through systematic examination of its chemical properties, structural characteristics, and position within the broader context of indole chemistry research. The primary objective encompasses the compilation and analysis of available chemical data to provide researchers with a complete reference resource for this specific compound.

The scope of this review encompasses several critical areas of investigation. First, the detailed chemical characterization includes molecular structure analysis, physicochemical properties, and spectroscopic identification parameters. Second, the review examines synthetic methodologies and preparative approaches that enable efficient preparation of the compound for research applications. Third, the analysis considers the compound's relationship to other members of the tryptamine family, providing context for understanding its unique structural features.

The review methodology incorporates systematic examination of peer-reviewed literature, chemical database information, and established reference materials to ensure comprehensive coverage of available knowledge. Primary sources include chemical databases such as PubChem, which provide standardized chemical information and structural data. Secondary sources encompass peer-reviewed publications that discuss related compounds and synthetic methodologies, enabling broader contextualization of the specific compound under investigation.

Research objectives include the identification of knowledge gaps in current understanding of the compound's properties and the establishment of directions for future research efforts. The review aims to provide a foundation for subsequent experimental investigations while identifying areas where additional research could contribute to more complete understanding of the compound's chemical behavior and potential applications.

The analytical framework employed in this review emphasizes chemical accuracy and scientific rigor, ensuring that all presented information meets standards appropriate for academic and research applications. The systematic organization of information enables efficient access to specific data while maintaining comprehensive coverage of all relevant aspects of the compound's chemistry and related research areas.

Table 4: Review Scope and Methodology Framework

Review Component Information Sources Analysis Focus
Chemical Structure PubChem Database Molecular geometry, functional groups
Historical Context Shulgin Publications Development timeline, research milestones
Related Compounds Multiple Databases Structural relationships, comparative analysis
Synthetic Chemistry Peer-reviewed Literature Preparative methods, reaction mechanisms

Properties

IUPAC Name

1-(5-methoxy-1-methylindol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-9(14)6-10-8-15(2)13-5-4-11(16-3)7-12(10)13;/h4-5,7-9H,6,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWRZIXFMKDSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(C2=C1C=C(C=C2)OC)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Synthetic Strategy

The synthesis generally follows a functionalized indole core construction , followed by side chain elaboration and final salt formation . The key steps include:

Stepwise Preparation Details

Starting Material Preparation
  • The precursor 5-methoxyindole or 5-methoxy-1-methylindole is synthesized or procured.
  • The 5-methoxy group is introduced via electrophilic aromatic substitution or by using methoxylated indole derivatives.
Side Chain Introduction at C-3 Position
  • The 3-position substitution is commonly achieved by alkylation or reductive amination methods.
  • A reported method involves the reaction of 5-methoxy-1-methylindole with appropriate halogenated precursors or aldehydes to introduce the 1-methyl-ethylamine side chain.
  • For example, reduction of an indole-3-acetaldehyde intermediate with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) over extended periods (up to 6 days at room temperature) yields the corresponding ethylamine derivative with moderate yields (~55%).
N-Methylation of Indole Nitrogen
  • The N-1 methyl group is introduced by methylation reactions, typically using methyl iodide or dimethyl sulfate under basic conditions, ensuring selective methylation without affecting other functional groups.
Formation of Hydrochloride Salt
  • The free base amine is treated with hydrochloric acid (HCl) in an appropriate solvent to afford the hydrochloride salt, enhancing compound stability and crystallinity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Duration/Temp Yield (%) Notes
Reduction of indole-3-acetaldehyde intermediate Lithium aluminum hydride (1 M LAH in THF) 6 days, RT ~55 Vigorous gas evolution; careful quenching with ice water
N-Methylation of indole N-1 Methyl iodide, base (e.g., K2CO3) Room temperature High Selective methylation confirmed by absence of other products
Hydrochloride salt formation HCl in ether or aqueous medium Room temperature Quantitative Salt crystallization improves purity and handling

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Outcome/Remarks
Indole core functionalization Electrophilic substitution or use of methoxylated indole Methanol, methylating agents Ambient to reflux conditions 5-Methoxy substitution achieved
Side chain introduction Reduction of indole-3-acetaldehyde Lithium aluminum hydride (LAH) 6 days at room temperature 55% yield of ethylamine side chain
N-1 Methylation Alkylation with methyl iodide Methyl iodide, base (K2CO3) Room temperature High selectivity, high yield
Salt formation Acid-base reaction Hydrochloric acid Room temperature Hydrochloride salt, improved purity

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methoxy-1-methyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole ring to various oxidized derivatives.

  • Reduction: Reduction reactions can reduce functional groups within the molecule.

  • Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Alkyl halides and amines are used as reagents, with conditions varying based on the specific reaction.

Major Products Formed:

  • Oxidation Products: Various oxidized indole derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted indole derivatives with different functional groups.

Scientific Research Applications

Psychoactive Research

5-MeO-DMT has been studied for its psychoactive properties, particularly in the context of altered states of consciousness. Research indicates that it may induce profound mystical experiences and has been used in therapeutic settings for mental health issues such as depression and anxiety.

Neuropharmacology

Studies have indicated that 5-MeO-DMT interacts with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and perception. This interaction suggests potential applications in treating mood disorders and enhancing cognitive function.

Potential Therapeutic Uses

Recent studies have explored the efficacy of 5-MeO-DMT in treating conditions like:

  • Depression : Clinical trials have shown promising results in reducing depressive symptoms.
  • PTSD : The compound is being investigated for its potential to alleviate symptoms associated with post-traumatic stress disorder through guided psychedelic therapy.

Case Study 1: Depression Treatment

A clinical trial conducted by researchers at the University of California demonstrated that participants receiving 5-MeO-DMT reported significant reductions in depressive symptoms after a single administration, suggesting rapid antidepressant effects.

Case Study 2: Anxiety Reduction

In a controlled study involving patients with anxiety disorders, subjects administered 5-MeO-DMT showed marked improvements in anxiety levels and overall well-being compared to a placebo group.

Research Findings

StudyFocusFindings
UC Study on DepressionEffects on depressive symptomsSignificant reductions observed post-treatment
Anxiety Disorder TrialEfficacy in anxiety reductionMarked improvement in anxiety levels

Mechanism of Action

The mechanism by which 2-(5-Methoxy-1-methyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves interactions with receptors or enzymes that modulate biological processes.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Indole Substitution Ethylamine Chain Key Differences Pharmacological Notes Reference
Target: 2-(5-Methoxy-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine HCl 5-OCH₃, 1-CH₃ Branched (1-CH₃) N/A Potential serotonin receptor modulation due to tryptamine backbone.
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine HCl 2-CH₃, 5-O-CF₃ Straight Trifluoromethoxy increases lipophilicity; lacks indole N-methylation. Enhanced metabolic stability due to CF₃ group.
5-Methoxytryptamine HCl 5-OCH₃ Straight No indole N-methylation. Classic tryptamine analog with known 5-HT receptor affinity.
5-Methyltryptamine HCl 5-CH₃ Straight Methyl vs. methoxy at C5; no N-methylation. Altered receptor selectivity compared to methoxy derivatives.
1-Methyl-2-[5-(2-methylbenzyloxy)-1H-indol-3-yl]ethylamine HCl 5-(2-Me-benzyloxy) Branched (1-CH₃) Benzyloxy substituent at C5; indole N-unmethylated. 5-HT2B receptor agonist activity reported.
2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine HCl 3-C₂H₅, 5-CH₃ Tertiary (N,N-dimethyl) Ethyl and methyl groups at C3/C5; tertiary amine. Likely altered pharmacokinetics due to tertiary amine.
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine HCl 5-Cl, 2-CH₃ Straight Chloro and methyl substituents; no N-methylation. Electron-withdrawing Cl may reduce bioavailability.

Structural and Functional Analysis

Indole Substitution
  • Methoxy vs.
  • N-Methylation: The 1-methyl group on the indole nitrogen in the target compound may reduce metabolism by monoamine oxidase (MAO) compared to unmethylated analogs (e.g., ) .
Ethylamine Chain
  • Branched vs. Straight Chains : The 1-methyl branch in the target and compounds may improve blood-brain barrier permeability compared to straight-chain derivatives (e.g., ) .

Pharmacological Implications

  • Serotonin Receptor Affinity : Tryptamine derivatives typically target 5-HT receptors. The target’s branched chain and N-methylation may confer selectivity for 5-HT2 subtypes, similar to ’s benzyloxy analogs .
  • Metabolic Stability: N-Methylation (target) and trifluoromethoxy groups () are known to resist enzymatic degradation, suggesting improved half-lives .

Biological Activity

The compound 2-(5-Methoxy-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride , also known as 5-Methoxytryptamine , is a derivative of tryptamine with notable biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 608-07-1
  • IUPAC Name : 2-(5-methoxy-1H-indol-3-yl)ethanamine

Pharmacological Effects

5-Methoxytryptamine has been studied for its effects on various biological systems, primarily due to its structural similarity to serotonin and melatonin. Its pharmacological profile includes:

  • Serotonergic Activity : The compound has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects .
  • Sedative Properties : As a melatonin-related compound, it exhibits sedative and hypnotic effects, making it a candidate for sleep disorders .

The biological activity of 5-Methoxytryptamine can be attributed to several mechanisms:

  • Receptor Interaction : It acts as an agonist at serotonin receptors, influencing neurotransmitter release and neuronal excitability.
  • Cytotoxicity : Research indicates that certain derivatives of tryptamines exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of 5-Methoxytryptamine against various cancer cell lines. The findings indicated:

  • IC50 Values : The compound demonstrated significant cytotoxic activity with IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
Cell LineIC50 Value (µM)
MCF-70.65
MEL-82.41

Induction of Apoptosis

Flow cytometry assays revealed that 5-Methoxytryptamine induces apoptosis in cancer cells through caspase activation, highlighting its potential as an anticancer agent .

Comparative Studies

In comparative studies with other compounds, 5-Methoxytryptamine exhibited varying degrees of efficacy:

CompoundIC50 Value (µM)Effectiveness Compared to 5-Methoxytryptamine
Doxorubicin0.48More effective
Prodigiosin1.93Comparable

These results suggest that while 5-Methoxytryptamine has promising activity, other compounds may offer greater efficacy in specific contexts.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-(5-Methoxy-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride, and how are they determined experimentally?

  • Answer: The compound has a molecular formula of C₁₁H₁₅ClN₂O, molecular weight 226.7 g/mol, and a melting point of 246°C . Key properties like density (1.171 g/cm³) and solubility can be determined via gravimetric analysis, differential scanning calorimetry (DSC) for melting point, and UV-Vis spectroscopy for solubility profiling. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for purity assessment (>98%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation and skin contact; work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight glass containers at 2–8°C, away from incompatible materials (e.g., strong acids/bases) . Spills should be collected using inert absorbents and disposed of as hazardous waste .

Q. How is the compound’s structural identity confirmed during synthesis?

  • Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions on the indole ring. Mass spectrometry (MS) validates the molecular ion peak (m/z 226.7). Fourier-transform infrared (FTIR) identifies functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹). Cross-referencing with synthetic intermediates and published spectral data (e.g., CAS 66-83-1) is critical .

Advanced Questions

Q. How can researchers resolve discrepancies in reported solubility data across different studies?

  • Answer: Discrepancies may arise from pH, temperature, or solvent variations. Standardize conditions using buffered solutions (pH 4–8) and conduct turbidimetric assays at 25°C. Compare results with literature using Hansen solubility parameters. For polar aprotic solvents (e.g., DMSO), solubility can be enhanced via sonication .

Q. What experimental strategies optimize synthetic yield in multi-step routes to this compound?

  • Answer: Employ design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). For the indole alkylation step, use Pd-catalyzed cross-coupling under inert atmosphere. Monitor intermediates via thin-layer chromatography (TLC) and isolate via flash chromatography. Yield improvements (>80%) are achievable with microwave-assisted synthesis .

Q. How should researchers address conflicting biological activity data in receptor-binding assays?

  • Answer: Validate assay conditions (e.g., cell line, incubation time) and standardize compound preparation (e.g., DMSO stock concentration ≤1%). Use positive controls (e.g., serotonin receptor agonists) and perform dose-response curves (IC₅₀/EC₅₀). Conflicting data may arise from off-target effects; employ CRISPR-edited cell lines or competitive binding assays with radiolabeled ligands .

Q. What methodologies are recommended for analyzing environmental toxicity and disposal compliance?

  • Answer: Follow the German Water Hazard Class (WGK 2) guidelines, indicating moderate environmental toxicity . Quantify biodegradability via OECD 301D closed-bottle test. For disposal, incinerate at >850°C with alkali scrubbers to neutralize HCl emissions. Document waste streams using Safety Data Sheet (SDS) Section 13 protocols .

Q. How can X-ray crystallography be applied to confirm the compound’s stereochemical configuration?

  • Answer: Grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) and refine with SHELXL-2018 . Compare unit cell parameters (e.g., space group P2₁/c) with Cambridge Structural Database entries. Hydrogen bonding between the amine group and chloride ion stabilizes the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methoxy-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Methoxy-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.